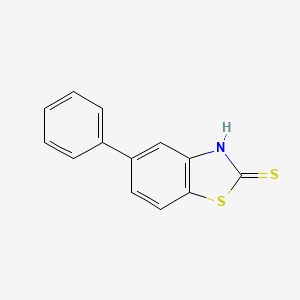

5-Phenyl-1,3-benzothiazole-2-thiol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H9NS2 |

|---|---|

Molekulargewicht |

243.4 g/mol |

IUPAC-Name |

5-phenyl-3H-1,3-benzothiazole-2-thione |

InChI |

InChI=1S/C13H9NS2/c15-13-14-11-8-10(6-7-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H,14,15) |

InChI-Schlüssel |

PNVQWHLXRYACFG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=S)N3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Phenyl 1,3 Benzothiazole 2 Thiol and Its Precursors

Classical and Conventional Synthetic Routes to Benzothiazole-2-thiols

The foundational methods for synthesizing the benzothiazole-2-thiol core predominantly rely on the cyclization of ortho-substituted anilines, particularly o-aminothiophenol.

The most conventional and widely used method for preparing benzothiazole-2-thiols involves the condensation of an o-aminothiophenol derivative with a reagent that can provide a single carbon atom, which becomes the C2 of the thiazole (B1198619) ring. nih.gov This approach involves an initial condensation to form an intermediate, which then undergoes intramolecular cyclization. nih.gov

A primary reagent for this purpose is carbon disulfide (CS₂). The reaction of o-aminothiophenol with carbon disulfide, often in the presence of a base, is a classic route to the corresponding 2-thiol derivative. Another common method involves reacting ortho-halogenated anilines with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

| Precursor | C1 Source Reagent | Key Advantages |

| o-Aminothiophenol | Carbon Disulfide (CS₂) | Readily available, well-established method. |

| o-Aminothiophenol | Potassium Ethyl Xanthate | Used in the synthesis of substituted benzothiazole-2-thiols. nih.gov |

| o-Haloanilines | Carbon Disulfide (CS₂) | Avoids the direct use of often unstable o-aminothiophenols. nih.gov |

The critical step in forming the benzothiazole (B30560) skeleton is the intramolecular cyclization that creates the five-membered thiazole ring. indexcopernicus.com Starting from an o-aminothiophenol and a suitable carbonyl or thiocarbonyl compound, an intermediate such as an o-amidethiophenol or thiourea (B124793) is formed. nih.govnih.gov This intermediate then undergoes an acid-catalyzed or thermally-induced ring closure. The thiol group attacks the carbonyl or imine carbon, followed by dehydration to yield the aromatic benzothiazole ring. nih.gov

An alternative cyclization strategy involves the reaction of N-arylthioureas. For instance, the oxidative cyclization of arylthioureas using bromine or a RuCl₃ catalyst can produce 2-aminobenzothiazoles, which can be precursors to other derivatives. nih.govresearchgate.net More directly, the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) has been developed as an efficient, metal-free method to generate benzothiazole-2-thiols. mdpi.comrsc.org This reaction uses TMTD as a thiocarbonylation agent, directly providing the C=S group at the 2-position. mdpi.com

Targeted Synthesis of 5-Phenyl-1,3-benzothiazole-2-thiol

The specific synthesis of this compound requires a strategy to correctly position the phenyl group on the benzene (B151609) portion of the bicyclic system.

The most direct approach to installing the phenyl group at the C5 position is to begin with a precursor that already contains this substitution pattern. The key starting material for this synthesis is 2-amino-5-phenylbenzenethiol . The synthesis of this specific precursor is a critical step and can be accomplished through multi-step sequences, potentially involving Suzuki or other cross-coupling reactions on a suitably protected and halogenated aminobenzene derivative, followed by the introduction of the thiol group.

Once 2-amino-5-phenylbenzenethiol is obtained, its condensation with reagents like thiourea or carbon disulfide in an acidic medium leads to the desired this compound via cyclodehydration.

The introduction of the thiol group at the C2 position is typically accomplished simultaneously with the thiazole ring formation. As mentioned, reacting the key precursor, 2-amino-5-phenylbenzenethiol, with carbon disulfide (CS₂) provides both the C2 carbon and the exocyclic sulfur atom required for the thiol (or its tautomeric thione form).

Once formed, the thiol group at the C2 position is reactive and can be readily functionalized. This nucleophilic thiol group can undergo various reactions, such as:

Alkylation: Reaction with alkyl halides (e.g., benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃) to form 2-alkylthio-benzothiazole derivatives. nih.gov

Acylation: Reaction with acyl chlorides to produce thioester derivatives. nih.gov

Nucleophilic Substitution: The thiol can act as a nucleophile to displace leaving groups on other heterocyclic systems, creating more complex molecules. nih.gov

This functionalization allows for the creation of a diverse library of derivatives from the parent this compound scaffold. nih.gov

Advanced and Green Synthetic Methodologies

In recent years, significant efforts have been directed towards developing more environmentally benign and efficient synthetic routes for benzothiazole derivatives, moving away from harsh conditions and toxic solvents. nih.govnih.gov

These advanced methodologies focus on principles of green chemistry, such as using water as a solvent, employing reusable catalysts, and utilizing alternative energy sources like microwave and visible light. nih.govnih.govrsc.org

Table of Green Synthetic Approaches for Benzothiazole-2-thiols:

| Methodology | Catalyst/Conditions | Solvent | Key Advantages | Reference(s) |

| Aqueous Synthesis | Tetramethylthiuram disulfide (TMTD) | Water | Metal/ligand-free, excellent yields, short reaction times. | rsc.org, rsc.org |

| Ultrasonic Irradiation | Copper Sulfate (CuSO₄) | Water/Glycerol | Rapid, efficient, uses inexpensive catalyst and green solvents. | orgchemres.org |

| Microwave-Assisted Synthesis | P₄S₁₀ or Amberlite IR120 resin | Solvent-free | Rapid reaction times (3-10 minutes), high efficiency. | mdpi.com, nih.gov |

| Photocatalysis | Eosin Y / Visible Light | Ethanol/Water | Uses ambient conditions, air as oxidant, green solvent system. | chemrxiv.org |

| Catalyst-Free Synthesis | Elemental Sulfur | DMSO | Three-component reaction, avoids metal catalysts and additives. | acs.org |

| CO₂ Utilization | Ammonia Borane (BH₃NH₃) | N/A | Uses CO₂ as a renewable C1 source, catalyst-free. | rsc.org |

These modern methods offer significant advantages in terms of reduced waste, lower energy consumption, and improved safety profiles, making the synthesis of the benzothiazole-2-thiol scaffold more sustainable. nih.govrsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. tandfonline.comscielo.br For the synthesis of 2-mercaptobenzothiazole (B37678) derivatives, microwave irradiation provides a rapid and efficient route. tandfonline.comresearchgate.net

A notable metal-free approach involves the reaction of a substituted 2-haloaniline with a sulfur source, such as O-isopropylxanthic acid potassium salt (PIX), in a high-boiling polar aprotic solvent like dimethylacetamide (DMAC). tandfonline.com This mixture, when subjected to microwave irradiation, can yield the desired 2-mercaptobenzothiazole derivative quickly and in high yield. The reaction proceeds by nucleophilic substitution of the halide followed by an intramolecular cyclization to form the benzothiazole ring.

For the specific synthesis of this compound, the precursor would be 2-halo-4-phenylaniline. The general conditions for this type of microwave-assisted synthesis are summarized in the table below.

| Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Substituted 2-haloaniline, O-isopropylxanthic acid potassium salt (PIX) | DMAC | None (Metal-free) | 150 | 5 min | Excellent | tandfonline.com |

| 2-aminothiophenol (B119425), aromatic aldehydes | None | None | Not specified | Reduced reaction rate | Increased yield (12-20%) | tandfonline.com |

| N-Boc-4-piperidine carboxylic acid, 2-(4-aminophenyl) benzothiazole | DCM | EDC, DMAP | 80 | 20 min | Not specified | nih.gov |

The advantages of this method include the absence of a metal catalyst, which simplifies purification and reduces environmental concerns, and the very short reaction time, which is a hallmark of microwave-assisted synthesis. tandfonline.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step, thereby avoiding the isolation of intermediates. ijcce.ac.irnih.gov The synthesis of thiazole and benzothiazole derivatives is well-suited to MCR strategies.

A general approach for the one-pot synthesis of a thiazole ring involves the condensation of a compound containing a bromoacetyl group, thiosemicarbazide, and a carbonyl compound. acgpubs.org While not directly leading to this compound, this illustrates the principle of MCRs in forming the thiazole heterocycle.

For the synthesis of the target molecule, a hypothetical one-pot reaction could involve the in-situ formation of the key precursor, 4-amino-[1,1'-biphenyl]-3-thiol, followed by its reaction with a carbon disulfide equivalent. A plausible, though not explicitly documented, one-pot synthesis could start from a substituted biphenyl (B1667301) derivative. For instance, a three-component reaction of an aromatic amine, an aliphatic amine, and elemental sulfur under catalyst- and additive-free conditions has been reported for the synthesis of 2-substituted benzothiazoles. nih.gov This approach highlights the potential for developing a one-pot synthesis for this compound.

| Reactants | Solvent | Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, various carbonyl compounds | Not specified | None (Hantzsch-Thiazole synthesis) | Room temperature, 10 min | Thiazole and thiazolyl-pyrazole derivatives | acgpubs.org |

| Aromatic amines, aliphatic amines, elemental sulfur | DMSO | None (Catalyst- and additive-free) | Not specified | 2-Substituted benzothiazoles | nih.gov |

The development of a specific one-pot MCR for this compound would represent a significant advancement in its synthesis, offering a streamlined and potentially more environmentally friendly route.

Catalytic Synthetic Approaches

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. The synthesis of benzothiazoles has benefited significantly from the development of various catalytic systems, particularly those based on copper. tandfonline.comnih.gov

A highly efficient copper-catalyzed method for the synthesis of 2-mercaptobenzothiazoles involves the coupling of an ortho-haloaniline with a dithiocarbonate, such as potassium O-ethyl dithiocarbonate, in the presence of a copper catalyst without the need for a ligand. tandfonline.comtandfonline.com This reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures. The catalytic cycle is believed to involve an S-arylation of the dithiocarbonate with the ortho-haloaniline, followed by an intramolecular heterocyclization to form the benzothiazole ring.

For the synthesis of this compound, the starting material would be a 2-halo-4-phenylaniline. The choice of copper catalyst can be varied, with CuCl, CuI, CuCl₂, and Cu(OAc)₂ all showing catalytic activity. tandfonline.com

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-haloaniline, potassium O-ethyl dithiocarbonate | CuCl (0.1 equiv) | DMF | 110 | 6 | up to 98.8 | tandfonline.comtandfonline.com |

| o-phenylenediamine/o-aminothiophenol, aldehydes | Fe3O4@PDA/CuCl2 | Not specified | 40 | 5-30 min | 79-97 | researchgate.net |

This catalytic approach offers a reliable and high-yielding route to 2-mercaptobenzothiazoles, avoiding the use of harsh reagents and conditions often associated with classical methods. tandfonline.comtandfonline.com

Solvent-Free and Environmentally Conscious Methods

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that minimize or eliminate the use of volatile organic solvents. Solvent-free reactions, often facilitated by techniques such as ball milling, offer significant environmental benefits.

A "one-pot" ball milling method has been reported for the synthesis of 2-phenylbenzothiazole, a structurally related compound. google.com This method involves the reaction of 2,2'-diaminodiphenyl disulfide and benzaldehyde (B42025) with a copper catalyst in a ball mill at room temperature. The reaction proceeds in the absence of any solvent, and the catalyst can be recovered and reused. This approach is simple, economical, and environmentally friendly, with high yields and easy product isolation. google.com

Adapting such a solvent-free methodology to the synthesis of this compound would involve using a suitable biphenyl precursor and a sulfur source under ball milling conditions. Another environmentally conscious approach is the use of water as a solvent. An efficient method for the one-step synthesis of benzothiazole-2-thiols from 2-aminothiophenols and tetramethylthiuram disulfide (TMTD) in water has been described. researchgate.net This method is metal- and ligand-free, proceeds in a short reaction time, and offers excellent yields. researchgate.net

| Method | Reactants | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ball Milling (Solvent-Free) | 2,2'-diaminodiphenyl disulfide, benzaldehyde | Copper chloride | Room temperature, 1.5 h, 300 rpm | 80-92 | google.com |

| Aqueous Synthesis | 2-aminothiophenols, tetramethylthiuram disulfide (TMTD) | None | Water, short reaction time | Excellent | researchgate.net |

These solvent-free and aqueous methods represent the forefront of sustainable synthesis for benzothiazole derivatives, offering a greener alternative to traditional solvent-based approaches.

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Analysis Techniques

Modern analytical chemistry employs several key spectroscopic methods for the characterization of novel compounds. For 5-Phenyl-1,3-benzothiazole-2-thiol, these include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups, providing a unique spectral signature.

The IR spectrum of this compound and related benzothiazole (B30560) structures reveals key absorptions that confirm its molecular architecture. The presence of aromatic C-H stretching vibrations is typically observed in the region of 3100-3000 cm⁻¹. tsijournals.com In similar structures, these bands have been specifically noted around 3057 cm⁻¹. tsijournals.com The stretching vibration of the C=N group within the thiazole (B1198619) ring is another important diagnostic peak, usually appearing in the 1662-1600 cm⁻¹ range. ekb.eg Furthermore, the thione (C=S) group, a key feature of the thiol-thione tautomerism in this compound, exhibits a characteristic absorption band. The presence of the phenyl group is further confirmed by C=C stretching vibrations within the aromatic rings.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | tsijournals.com |

| C=N (Thiazole Ring) | Stretching | 1662-1600 | ekb.eg |

| C=C (Aromatic) | Stretching | ~1600-1450 | |

| C-H (Aromatic) | Bending (Out-of-plane) | ~900-675 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by mapping the carbon and hydrogen frameworks.

¹H-NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H-NMR spectrum, typically run in a solvent like DMSO-d₆, shows distinct signals for the aromatic protons. vulcanchem.com The protons on the phenyl ring and the benzothiazole core resonate in the aromatic region, generally between δ 7.0 and 8.2 ppm. vulcanchem.comrsc.org The exact chemical shifts and splitting patterns (e.g., singlets, doublets, multiplets) are dictated by the substitution pattern and the electronic environment of each proton. The broad singlet often observed at higher chemical shifts (around δ 13-14 ppm) is characteristic of the N-H proton of the thiazole ring, confirming the presence of the thione tautomer in solution. rsc.org

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Ar-H (Phenyl & Benzothiazole) | 7.0 - 8.2 | Multiplet (m) | vulcanchem.comrsc.org |

| N-H (Thiazole) | ~13.7 | Broad Singlet (br s) | rsc.org |

¹³C-NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons and information about their chemical environment. In the ¹³C-NMR spectrum of this compound, the carbon of the thione group (C=S) is particularly diagnostic, appearing at a downfield chemical shift, often in the range of δ 188-191 ppm. rsc.org The aromatic carbons of both the phenyl and benzothiazole rings resonate in the typical aromatic region of approximately δ 110-155 ppm. rsc.orgrsc.org The specific chemical shifts of the quaternary carbons and the protonated carbons can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=S (Thione) | 188 - 191 | rsc.org |

| Aromatic Carbons | 110 - 155 | rsc.orgrsc.org |

While not directly applicable to this compound itself, ³¹P-NMR spectroscopy is a crucial technique for characterizing organophosphorus complexes that could be synthesized from this precursor. nih.gov This method is highly sensitive to the chemical environment of the phosphorus atom. Should the thiol group be functionalized with a phosphorus-containing moiety, the ³¹P-NMR spectrum would provide a characteristic signal whose chemical shift would indicate the coordination state (e.g., tetracoordinated, pentacoordinated) and the nature of the substituents on the phosphorus atom. nih.gov For instance, signals for tetracoordinated phosphorus often appear in a different region than those for pentacoordinated or hexacoordinated phosphorus atoms, which can show signals at significantly different chemical shifts, sometimes in the negative ppm range. nih.gov

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the confident determination of the molecular formula.

For this compound (C₁₃H₉NS₂), the expected exact mass is approximately 243.02 g/mol . In an HRMS experiment using a technique like Electrospray Ionization (ESI), the compound can be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For example, the calculated m/z for the [M-H]⁻ ion would be very close to the experimentally observed value, confirming the elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information by showing the loss of specific fragments from the parent ion.

| Ion | Calculated m/z | Observed m/z (example) | Technique | Reference |

|---|---|---|---|---|

| [M-H]⁻ | 242.0155 | 242.015x | HRMS (ESI) | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Tautomeric Equilibria and Structural Preferences

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a key feature of the benzothiazole-2-thiol scaffold. This phenomenon is critical to understanding the compound's reactivity and interactions.

The 1,3-benzothiazole-2-thiol (B7764131) ring system can exist in two primary tautomeric forms: the thiol form and the thione form. researchgate.net In the case of the parent compound, 2-mercaptobenzothiazole (B37678) (MBT), extensive studies have shown that the equilibrium overwhelmingly favors the thione tautomer, more accurately named 1,3-benzothiazole-2(3H)-thione. researchgate.netwikipedia.orgmst.dk Theoretical calculations indicate that the thione form is significantly more stable, by approximately 39 kJ/mol, than the thiol form. wikipedia.org This preference is attributed to the greater stability of the C=S double bond within the ring system and the presence of a hydrogen atom on the nitrogen. wikipedia.org This fundamental principle of tautomerism is expected to extend to its derivatives, including this compound.

Thiol Form: Characterized by a C-SH single bond and a C=N double bond within the thiazole ring.

Thione Form: Characterized by a C=S double bond and an N-H single bond within the thiazole ring.

Spectroscopic methods in solution provide compelling evidence for the dominance of the thione tautomer. For the parent 2-mercaptobenzothiazole, ¹H NMR spectroscopy in various solvents and across a wide temperature range (-90 to +90 °C) shows the presence of only the thione tautomer. elsevierpure.com The absence of a signal corresponding to a thiol proton (S-H) and the presence of a signal for an amine proton (N-H) confirm this structural preference. wikipedia.orgelsevierpure.com Similarly, ¹³C NMR spectroscopy supports the thione structure. researchgate.net For instance, in studies of related benzimidazole-2-thiones, the ¹H-NMR spectrum clearly showed a singlet for the NH proton, which disappeared upon the addition of D₂O, confirming the thione form's existence. mdpi.com While specific NMR data for this compound is not detailed in the provided results, the spectroscopic behavior of the core benzothiazole-2-thiol structure strongly suggests the phenyl derivative will also exist predominantly in the thione form in solution.

| Spectroscopic Technique | Key Signature for Thione Form | Expected Observation for this compound |

| ¹H NMR | Presence of an N-H proton signal, absence of an S-H proton signal. | A signal in the aromatic region for the phenyl and benzothiazole protons, and a characteristic N-H proton signal. |

| ¹³C NMR | Chemical shift consistent with a C=S (thiocarbonyl) carbon. | A signal indicative of the C=S carbon, in addition to signals for the aromatic carbons. |

| IR Spectroscopy | Presence of a C=S stretching vibration band. | A characteristic absorption band for the C=S group. |

In the solid state, the thione form is also the dominant, if not exclusive, tautomer observed. researchgate.netwikipedia.org X-ray crystallography studies on 2-mercaptobenzothiazole have unequivocally confirmed its existence as the thione tautomer in the crystal lattice. wikipedia.org The molecule is planar, featuring a C=S double bond. wikipedia.org This structural preference is also seen in related derivatives. For example, X-ray analysis of synthesized benzimidazole-2-thione derivatives consistently shows them in the thione form. mdpi.com Although specific crystallographic data for this compound was not found, the consistent findings for the parent compound and its analogs strongly indicate that it will also adopt the thione structure in the solid state.

Elemental Composition and Purity Assessment

The elemental composition and purity of this compound are fundamental parameters established during its synthesis and characterization.

The molecular formula for this compound is C₁₃H₉NS₂. vulcanchem.com This corresponds to a molecular weight of approximately 243.4 g/mol . vulcanchem.com Elemental analysis provides the percentage composition of each element in the compound, which can be compared against theoretical values to confirm its identity and purity.

Theoretical Elemental Composition of C₁₃H₉NS₂

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 64.16 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.73 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.76 |

| Sulfur | S | 32.07 | 2 | 64.14 | 26.35 |

| Total | 243.352 | 100.00 |

Purity assessment is typically carried out using a combination of techniques. Thin-layer chromatography (TLC) is often used to monitor the progress of the synthesis reaction. jyoungpharm.org The final product's purity is then quantitatively determined using methods like High-Performance Liquid Chromatography (HPLC). thermofisher.com The melting point is also a crucial indicator of purity; for this compound, a reported melting point range is 172–179°C with decomposition. vulcanchem.com

Reactivity and Reaction Mechanism Studies

Reactivity of the Thiol Group

The thiol (-SH) group at the C-2 position is the most reactive site of the molecule. It exists in a tautomeric equilibrium with its thione form (=S). This group readily participates in oxidation, alkylation, and other reactions characteristic of thiols, demonstrating significant nucleophilic character.

The thiol group of 5-Phenyl-1,3-benzothiazole-2-thiol is susceptible to oxidation, leading to the formation of the corresponding disulfide, bis(5-phenyl-1,3-benzothiazol-2-yl) disulfide. This oxidative coupling is a common reaction for thiols and can be initiated by various oxidizing agents and conditions. The reaction proceeds through the formation of thiyl radicals, which then dimerize. Factors such as light, heat, and the presence of oxygen can promote this conversion. mnstate.edu For instance, the oxidation of the parent compound, 2-mercaptobenzothiazole (B37678), is known to be initiated by UV light and proceeds via a free radical mechanism. mnstate.edu Mild oxidizing conditions, such as hydrogen peroxide catalyzed by an iodide ion, are also effective for the oxidation of various thiols to disulfides. researchgate.net

Table 1: Conditions for Thiol Oxidation to Disulfides

| Oxidizing System | Conditions | Comments |

| Air (Oxygen) & Heat | Elevated temperatures in the presence of air | Contributes to the conversion of mercaptobenzothiazole to its disulfide. mnstate.edu |

| Light (UV) | Irradiation, particularly in the 315-325 nm range | Initiates the formation of thiyl radicals, leading to disulfide formation. mnstate.edu |

| H₂O₂ / Iodide Ion | Catalytic amount of iodide ion in a solvent like ethyl acetate | A mild and environmentally benign method for oxidative coupling of thiols. researchgate.net |

| SO₂F₂ / Base | Weak base like Et₃N at room temperature | Effective for the oxidation of a range of thiols with high chemoselectivity. |

The sulfur atom of the thiol group is a potent nucleophile, especially in its deprotonated thiolate form, and readily undergoes S-alkylation reactions with various electrophiles to form stable thioethers (S-substituted derivatives). This is one of the most widely utilized reactions for the functionalization of this class of compounds. The reaction typically involves the deprotonation of the thiol with a base to form the more nucleophilic thiolate anion, which then attacks an alkyl halide or another electrophile.

Commonly, the sodium salt of the thiol is reacted with an alkylating agent. For example, 2-benzylsulfanyl derivatives of 2-mercaptobenzothiazole (MBT) are synthesized by the nucleophilic substitution reaction of the sodium salt of MBT with benzyl (B1604629) halides in N,N-dimethylformamide (DMF) at room temperature. nih.gov Another method involves the reaction of MBT with benzyl bromide in refluxing acetone (B3395972) in the presence of a weaker base like potassium carbonate. nih.gov

Table 2: Examples of Alkylation Reactions for Thioether Formation

| Reactants | Reagents & Conditions | Product Type |

| This compound, Benzyl halide | 1. Sodium Hydride or other strong base 2. DMF, Room Temperature | 2-(Benzylthio)-5-phenyl-1,3-benzothiazole nih.gov |

| This compound, Benzyl bromide | K₂CO₃, Acetone, Reflux | 2-(Benzylthio)-5-phenyl-1,3-benzothiazole nih.gov |

| This compound, 2-Chloroethyl acrylate | NaHCO₃, DMF, 60°C | 2-(2-(Acryloyloxy)ethylthio)-5-phenyl-1,3-benzothiazole mdpi.com |

This compound exhibits thiol-thione tautomerism, where the proton can reside on either the exocyclic sulfur atom (thiol form) or the endocyclic nitrogen atom (thione form). In alkaline solutions, the equilibrium favors the "acidic" thiol form, which deprotonates to form the thiolate anion. mnstate.edu This anion is a strong nucleophile, with the negative charge primarily localized on the exocyclic sulfur atom. Consequently, reactions with electrophiles, such as alkylation, occur predominantly at this sulfur atom. The high polarizability of the thiol group also enhances its ability to form hydrogen bonds, which is a critical feature for potential biological interactions.

Computational studies on similar derivatives indicate that molecules with electron-donating groups tend to exhibit higher reactivity. mdpi.com The phenyl group at the 5-position influences the electronic properties of the benzothiazole (B30560) system, but the primary site for protonation under acidic conditions or electrophilic attack remains the exocyclic sulfur or the endocyclic nitrogen, depending on the tautomeric form and reaction conditions.

Reactions of the Benzothiazole Core

The benzothiazole ring system is generally electron-deficient, which influences its reactivity towards electrophilic and nucleophilic substitution.

The benzothiazole ring is considered an electron-poor aromatic system, which deactivates it towards electrophilic aromatic substitution (EAS). nih.gov Reactions like nitration or halogenation, which typically proceed readily with benzene (B151609), require harsher conditions for benzothiazole derivatives. msu.edu

The regioselectivity of any potential EAS is directed by the existing substituents. In this compound, the directing effects of the fused thiazole (B1198619) ring, the C5-phenyl group, and the C2-thiol group must be considered.

Fused Thiazole Ring: The heterocyclic part of the molecule is electron-withdrawing and deactivating towards the benzene ring. nih.gov

C5-Phenyl Group: The phenyl group is an ortho-, para- director. It would direct incoming electrophiles to the C4 and C6 positions of the benzothiazole ring. youtube.com

C2-Thiol/Thiolate Group: While this group has lone pairs, its influence is primarily on the thiazole ring. Its deprotonated thiolate form is an activating ortho-, para- director, but its effect on the fused benzene ring is less direct.

Direct nucleophilic aromatic substitution (SNAr) on the carbon atoms of the thiazole ring is generally difficult. The C2 position is the most common site for substitution, but this typically occurs via functionalization of the thiol group as described previously, rather than displacement of a leaving group from the ring itself. Syntheses of 2-substituted benzothiazoles sometimes proceed through a mechanism involving the opening of the thiazole ring, followed by condensation and re-cyclization, rather than a direct SNAr pathway. nih.gov

Functionalization of the benzothiazole core can also be achieved through the synthesis of the ring system from appropriately substituted precursors, which is often a more viable strategy than attempting substitution on the pre-formed heterocyclic core. organic-chemistry.orgmdpi.com For instance, reacting a substituted o-aminothiophenol with carbon disulfide is a common route to synthesize 2-mercaptobenzothiazole derivatives. organic-chemistry.org

Reduction Reactions of the Heterocyclic System

The stability of the benzothiazole core is significant, yet it can undergo reduction under specific conditions. Studies on the parent compound, 2-mercaptobenzothiazole (MBT), provide insight into the reactivity of the 5-phenyl derivative. The heterocyclic system can be reduced, leading to the cleavage and modification of the thiazole ring.

One notable reaction is the desulfurization using Raney nickel. This process results in the removal of the exocyclic sulfur atom and the cleavage of the C-S bond within the thiazole ring, ultimately yielding benzothiazole. wikipedia.org In acidic solutions containing iron ions, 2-mercaptobenzothiazole is reported to be reduced to benzothiazole with the liberation of hydrogen sulfide. mst.dk Furthermore, complexes involving the related 2-mercaptobenzothiazole have been investigated as electrocatalysts for the oxygen reduction reaction (ORR), highlighting the role of the molecule's structure in facilitating reduction processes. nih.gov While these examples pertain to the parent molecule, they establish a precedent for the reductive reactivity of the benzothiazole heterocyclic system present in this compound.

Complexation Chemistry and Coordination Modes

The presence of nitrogen and sulfur heteroatoms, particularly the exocyclic thiol group, makes this compound an excellent ligand for a variety of metal ions. It exhibits versatile coordination behavior, forming stable complexes with significant structural diversity.

Interaction with Metal Ions (e.g., Mercury(II), Platinum(II))

The compound readily interacts with soft metal ions like Mercury(II) and Platinum(II). Research on the closely related 2-mercaptobenzothiazole (MBT) has demonstrated the formation of stable complexes with these metals. For instance, (2-benzothiazolylthio)methylmercury(II) has been synthesized and characterized, confirming a strong interaction where the mercury atom is bound to the exocyclic sulfur. acs.org The existence of a mercury(+2) salt of MBT is also documented. nih.gov 2-Mercaptobenzothiazole has been employed as an analytical reagent for the determination of mercury, further underscoring its strong affinity for this metal ion. aip.org

Similarly, platinum(II) complexes with phenylbenzothiazole-based ligands have been prepared and studied. researchgate.net These complexes often exhibit interesting photophysical properties, and their formation relies on the coordination of the platinum center to the benzothiazole moiety. The coordination typically involves the nitrogen atom of the thiazole ring and a carbon atom from the phenyl group in cyclometalation reactions, or through the sulfur atom in thiolate complexes.

Role of the Sulfur Atom as a Donor Ligand

The exocyclic sulfur atom of the thiol group is the primary donor site for coordination with metal ions. Upon deprotonation, the resulting thiolate is a potent nucleophile that forms strong covalent bonds with metals. In complexes with mercury(II), crystallographic analysis has definitively shown a linear C-Hg-S arrangement, with the mercury atom covalently bonded to the sulfur. acs.org

In complexes with other divalent metals such as Copper(II), Nickel(II), and Cobalt(II), infrared spectroscopy studies indicate that the metal ion is bonded to the thiocarbonyl sulfur. cdnsciencepub.com This coordination is evidenced by a shift to higher wavenumbers of the thioamide band in the IR spectrum of the complexes compared to the free ligand, suggesting an increase in the C=N bond order upon metal binding to the sulfur. cdnsciencepub.com In some cases, such as with copper, the ligand can act in a multidentate fashion, bonding through both the exocyclic sulfur and the endocyclic nitrogen atom.

Formation of Stable Coordination Compounds

This compound and its parent compound form stable, well-defined coordination compounds with a wide range of metals. These complexes are often crystalline solids with distinct physical and chemical properties. The stability of these compounds makes them suitable for various applications, from analytical chemistry to materials science. researchgate.net

The table below summarizes some of the stable metal complexes formed with the related 2-mercaptobenzothiazole ligand, illustrating the broad coordination capabilities that are extensible to its 5-phenyl derivative.

| Metal Ion | Formula of Complex | Coordination Mode/Structural Feature | Reference(s) |

| Mercury(II) | MeHg(MBT) | Linear C-Hg-S coordination | acs.org |

| Copper(II) | Cu(MBT)₂ | Polymeric structure, likely square planar | cdnsciencepub.com |

| Nickel(II) | Ni(MBT)₂ | Diamagnetic, square planar | cdnsciencepub.com |

| Cobalt(II) | Co(MBT)₂ | Tetrahedral | cdnsciencepub.com |

| Gallium(III) | Me₄Ga₂(MBT)₂ | Dinuclear, bridging via S and N atoms | researchgate.net |

| Indium(III) | Me₄In₂(MBT)₂ | Dinuclear, bridging via S and N atoms | researchgate.net |

| Lead(II) | Pb(MBT)₂ | Tetrahedral | cdnsciencepub.com |

| Cadmium(II) | Cd(MBT)₂ | Tetrahedral | cdnsciencepub.com |

Table 1: Examples of Stable Coordination Compounds with 2-Mercaptobenzothiazole (MBT)

Mechanistic Investigations Using Computational Chemistry

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights that are often inaccessible through experimental means alone.

Potential Energy Surface Analysis

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecular system as a function of its geometric parameters. youtube.com For a reaction, the PES maps the energetic landscape connecting reactants, transition states, and products. By analyzing the PES, chemists can identify the lowest energy pathway for a reaction, characterize the structure and energy of transition states, and calculate activation barriers, thereby gaining a deep understanding of the reaction mechanism.

For a molecule like this compound, a PES analysis could be used to investigate various reactions, such as its reduction or complexation with metal ions. For example, by mapping the energy as a function of the distance between the sulfur atom and an approaching metal ion, one could model the coordination process and determine the binding energy. While Density Functional Theory (DFT) has been employed to study the structural and electronic properties of related benzothiazole derivatives nih.govresearchgate.net, specific studies detailing a full Potential Energy Surface analysis for the reaction mechanisms of this compound were not identified in the surveyed literature. Such an analysis would be a valuable future endeavor to provide a quantitative understanding of its reactivity.

Derivatization Strategies and Molecular Design

Modifications at the 2-Thiol Position

The thiol group at the 2-position of the benzothiazole (B30560) ring is a key site for nucleophilic reactions, readily undergoing modifications such as S-alkylation, S-acylation, and the formation of sulfur-bridged heterocycles. These transformations are fundamental in creating a diverse library of derivatives with altered properties.

S-Alkylation and S-Acylation

The nucleophilic nature of the thiol group in 5-Phenyl-1,3-benzothiazole-2-thiol facilitates its reaction with various electrophiles, leading to the formation of S-alkylated and S-acylated products. These reactions are typically carried out in the presence of a base to deprotonate the thiol, thereby enhancing its nucleophilicity.

S-Alkylation involves the reaction of the thiol with alkyl halides. This process yields thioether derivatives. For instance, the reaction of 2-mercaptobenzothiazole (B37678) derivatives with alkyl halides in the presence of a base like sodium hydroxide (B78521) or potassium carbonate proceeds via an SN2 mechanism to give the corresponding S-alkylated products. nih.gov While specific examples for this compound are not extensively detailed in the reviewed literature, the general reactivity pattern of 2-mercaptobenzothiazoles suggests that similar reactions would be facile. The introduction of an alkyl group at the sulfur atom can influence the compound's lipophilicity and steric profile.

S-Acylation is achieved by reacting the thiol with acylating agents such as acyl chlorides or acid anhydrides. A notable example involves the reaction of this compound with α-haloacetyl halides in a basic medium, such as in the presence of triethylamine (B128534) in acetone (B3395972), to form S-acetyl intermediates. byjus.com This reaction underscores the thiol's capacity to act as a potent nucleophile towards acylating agents. The resulting thioesters can serve as precursors for further synthetic transformations.

A study on the synthesis of novel benzothiazole-2-thiol derivatives reported the reaction of 6-aminobenzothiazole-2-thiol with 2-chloro-N-arylacetamide, followed by treatment with acyl chlorides, to produce amide-linked derivatives. nih.gov Although this study does not use the 5-phenyl substituted analog, it demonstrates the general applicability of S-acylation reactions on the benzothiazole-2-thiol core.

Table 1: Examples of S-Alkylation and S-Acylation Reactions on Benzothiazole-2-thiol Derivatives

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Mercaptobenzothiazole | Alkyl Halide | S-Alkyl thioether | nih.gov |

| This compound | α-Haloacetyl halide | S-Acetyl intermediate | byjus.com |

| 6-Aminobenzothiazole-2-thiol | 2-Chloro-N-arylacetamide / Acyl chloride | S-Acylated amide derivative | nih.gov |

Formation of Sulfur-Bridged Heterocycles

The 2-thiol group of this compound can be utilized in the construction of more complex, sulfur-bridged heterocyclic systems. These reactions often involve bifunctional electrophiles that react with the thiol group and another position on the benzothiazole nucleus or a pre-installed functional group.

For example, the synthesis of benzothiazole-1,2,3-triazoles has been achieved from 2-mercaptobenzothiazole by reaction with propargyl bromide to yield 2-propargyl thiobenzothiazole. This intermediate subsequently reacts with sodium azide (B81097) and benzyl (B1604629) bromides to form the triazole ring. nih.gov This strategy highlights the potential to build fused heterocyclic systems starting from the thiol functionality.

Another approach involves the synthesis of benzothiazolo[2,3-c] byjus.comnih.govtriazole derivatives. While a specific synthesis starting from this compound is not detailed, a related synthesis begins with a 2-mercaptobenzothiazole derivative, indicating the feasibility of such cyclizations. semanticscholar.org These sulfur-bridged heterocycles often exhibit unique electronic and biological properties due to their rigid, polycyclic structures.

In a study focused on the synthesis of six, five, and fused ring heteroatom systems derived from 2-mercaptobenzothiazole, various derivatives were prepared, including those involving the formation of new heterocyclic rings attached to the benzothiazole core via the sulfur atom. researchgate.net For instance, 2-thiaacetic acid benzothiazole was synthesized and subsequently converted to the corresponding acetyl chloride, which can act as a precursor for further cyclization reactions. researchgate.net

Substitution on the Phenyl Ring at Position 5

Modification of the phenyl ring at the 5-position of the benzothiazole core provides a powerful tool for fine-tuning the electronic properties of the entire molecule. The introduction of electron-donating or electron-withdrawing groups can significantly impact the compound's reactivity, spectroscopic characteristics, and biological activity.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The synthesis of 2-(substituted phenyl)benzothiazoles is a well-established area of research and provides insight into how substituents on the phenyl ring influence the properties of the benzothiazole system. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring at position 5 would similarly modulate the electronic environment of the this compound core.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, onto the phenyl ring generally increases the electron density of the aromatic system. For example, the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazol-2-yl)methanone has been reported, demonstrating the incorporation of a methoxy group on a phenyl substituent of a benzothiazole. rsc.org In a study on triazole derivatives, 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols were synthesized from methoxybenzoyl chlorides, showcasing a method to introduce an EDG onto a phenyl ring attached to a heterocyclic thiol. nih.govmdpi.com

Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs, such as nitro (-NO2) or cyano (-CN) groups, decreases the electron density of the phenyl ring. The synthesis of 2-(4-nitrophenyl)benzo[d]thiazole (B1363415) has been achieved by reacting 2-aminothiophenol (B119425) with 4-nitrobenzoyl chloride. This demonstrates a straightforward method for introducing a strong EWG onto the phenyl ring. In a study on thieno[2,3-b]pyridines, various EWGs, including -CN and -NO2, were introduced onto a phenyl ring to study their effect on biological activity. researchgate.net

Table 2: Examples of Substituted Phenylbenzothiazole Derivatives

| Substituent Type | Example Compound | Synthetic Precursor | Reference |

|---|---|---|---|

| Electron-Donating (Methoxy) | (4-methoxyphenyl)(6-methylbenzo[d]thiazol-2-yl)methanone | 4-methoxyacetophenone | rsc.org |

| Electron-Withdrawing (Nitro) | 2-(4-Nitrophenyl)benzo[d]thiazole | 4-Nitrobenzoyl chloride | |

| Electron-Withdrawing (Cyano) | N-(4-cyano-2-fluorophenyl)-4-iodothieno[2,3-b]pyridine-2-carboxamide | 4-amino-3-fluorobenzonitrile | researchgate.net |

Impact of Halogenation on Electronic Properties

The introduction of halogen atoms onto the phenyl ring at position 5 is a common strategy to modify the electronic properties of the molecule. Halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. This dual nature allows for subtle tuning of the electronic environment.

The synthesis of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives has been reported, highlighting the feasibility of halogenating the benzothiazole core. researchgate.net In a study on benzothiazole-phenyl analogs, the placement of fluoro, chloro, and bromo groups on the phenyl ring was explored. nih.gov The presence of a halogen, such as in 5-bromo-2-phenyl-1,3-benzothiazole, enhances the electrophilicity of the benzothiazole ring system, which can facilitate nucleophilic aromatic substitution reactions. The electronegativity of the halogen atom polarizes the aromatic ring, influencing its reactivity and interaction with biological targets.

Functionalization of the Benzene (B151609) Moiety (Positions 4, 6, 7)

The functionalization of the benzene portion of the benzothiazole ring system at positions 4, 6, and 7 is a less explored area for this compound specifically. However, general principles of electrophilic aromatic substitution on the benzothiazole nucleus can provide insights into potential derivatization strategies.

The benzothiazole ring system can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation. byjus.com The position of substitution is directed by the activating and deactivating effects of the fused thiazole (B1198619) ring and any existing substituents. For 2-substituted benzothiazoles, electrophilic substitution typically occurs on the benzene ring.

In the case of 5-bromo-2-phenyl-1,3-benzothiazole, the bromine at position 5 can be replaced through nucleophilic aromatic substitution reactions, such as hydroxylation with aqueous sodium hydroxide or amination with ammonia, to yield 5-hydroxy or 5-amino derivatives, respectively. While this is substitution on a pre-functionalized ring, it demonstrates the reactivity of this position.

Hybrid Molecule Synthesis Incorporating this compound

A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which involves covalently linking two or more pharmacophores to generate a single molecule with potentially enhanced or synergistic biological activities. The this compound scaffold is a versatile building block for the synthesis of such hybrids.

The conjugation of this compound with other heterocyclic rings like thiadiazoles, oxadiazoles, pyrazoles, and triazoles has yielded a diverse range of compounds with significant biological potential.

Thiadiazoles: Hybrid molecules incorporating both benzothiazole and 1,3,4-thiadiazole (B1197879) moieties have been synthesized and evaluated for their therapeutic properties. nih.govnih.gov For example, a series of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared, demonstrating a common synthetic strategy for linking these two heterocyclic systems. researchgate.net The synthesis often involves the reaction of a 2-mercaptobenzothiazole derivative with a reactive intermediate containing the thiadiazole core. nih.gov

Oxadiazoles: The combination of benzothiazole and 1,3,4-oxadiazole (B1194373) rings has also been explored to create novel hybrid structures. nih.gov The synthesis can involve the cyclization of a benzothiazole-containing intermediate to form the oxadiazole ring. These hybrids are investigated for a variety of biological activities.

Pyrazoles: Benzimidazole-pyrazole hybrids have been synthesized and studied, providing a basis for the design of analogous benzothiazole-pyrazole systems. acs.org The synthetic approach typically involves a multi-step process to construct the pyrazole (B372694) ring onto the benzimidazole (B57391) or benzothiazole framework. acs.org

Triazoles: The "click" reaction, a type of copper-catalyzed azide-alkyne cycloaddition, is a powerful tool for the synthesis of 1,2,3-triazole-containing hybrid molecules. nih.gov This methodology has been successfully employed to link benzimidazole derivatives with various substituted azides, and similar strategies can be applied to this compound to create benzothiazole-triazole hybrids. nih.gov

The following table provides examples of heterocyclic scaffolds commonly conjugated with the benzothiazole core and the general synthetic approaches used.

| Heterocyclic Scaffold | General Synthetic Approach |

| 1,3,4-Thiadiazole | Reaction of a benzothiazole derivative with a thiadiazole intermediate. nih.gov |

| 1,3,4-Oxadiazole | Cyclization of a benzothiazole-containing precursor. nih.gov |

| Pyrazole | Multi-step synthesis involving condensation and cyclization reactions. acs.org |

| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition ("click" chemistry). nih.gov |

These reactions can bring together the benzothiazole core, an aldehyde, and other reactive species to rapidly generate complex molecules. For example, a multicomponent reaction of 2-aminobenzothiazole, indole-3-carbaldehyde, and arylisonitriles has been reported to produce 3-aminoimidazo2,1-bbenzothiazoles. nih.gov While this example does not directly involve this compound, it illustrates the potential of multi-component reactions in the synthesis of diverse benzothiazole-based systems.

The design of these systems often relies on computational methods to predict the binding affinity and interaction of the hybrid molecule with its biological target. acs.org By carefully selecting the building blocks, researchers can fine-tune the electronic, steric, and pharmacokinetic properties of the resulting multi-component system to achieve the desired therapeutic effect.

Theoretical and Computational Chemistry of 5 Phenyl 1,3 Benzothiazole 2 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for molecules like 5-Phenyl-1,3-benzothiazole-2-thiol due to its balance of accuracy and computational efficiency. Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-31G or 6-311G, to approximate the solutions to the Schrödinger equation. nih.govnih.govresearchgate.net Such studies allow for the detailed exploration of the molecule's geometric and electronic properties. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral (torsion) angles.

A key structural feature is the dihedral angle between the planar benzothiazole (B30560) ring system and the appended phenyl group. Computational studies on similar structures, like 5-chloro-2-phenyl-1,3-benzothiazole (B1347238), have shown this angle to be relatively small, indicating a nearly coplanar arrangement which maximizes π-system conjugation. nih.gov

Furthermore, this compound can exist in two tautomeric forms: the thiol form and the thione form. DFT calculations are crucial for determining the relative stability of these tautomers. By calculating the total electronic energy of the optimized geometry for each form, the more stable tautomer can be identified. For many related heterocyclic compounds, the thione form is found to be energetically more favorable. mdpi.com The geometry optimization process confirms that the resulting structure is a true energy minimum by ensuring there are no imaginary frequencies in the vibrational analysis. mdpi.com

Table 1: Representative Optimized Geometrical Parameters (Thione Tautomer) Note: This table presents typical bond lengths and angles derived from DFT calculations on similar benzothiazole structures for illustrative purposes.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

| Bond Lengths | C=S | ~1.68 Å |

| C-S (ring) | ~1.76 Å | |

| C-N (ring) | ~1.39 Å | |

| C=N (ring) | ~1.31 Å | |

| C-C (phenyl-BT) | ~1.48 Å | |

| Bond Angles | N-C-S (thiazole) | ~112° |

| C-N-C (thiazole) | ~110° | |

| C-S-C (thiazole) | ~90° | |

| Dihedral Angle | Phenyl vs. Benzothiazole | ~5-20° |

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. These theoretical spectra are invaluable for interpreting experimental FT-IR and Raman data.

The calculations not only help in the assignment of spectral bands but also confirm the nature of the stationary point found during geometry optimization. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations, and thus they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) for better agreement with experimental data.

Table 2: Predicted Characteristic Vibrational Frequencies Note: This table lists expected vibrational modes and their typical calculated frequency ranges for this compound and its derivatives.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch (Thione) | 3200 - 3400 | Stretching of the nitrogen-hydrogen bond. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds in the phenyl and benzene (B151609) rings. |

| C=S Stretch (Thione) | 1050 - 1250 | Stretching of the carbon-sulfur double bond. |

| C=N Stretch | 1580 - 1620 | Stretching of the imine bond within the thiazole (B1198619) ring. |

| C-S Stretch | 650 - 750 | Stretching of the carbon-sulfur single bond in the thiazole ring. |

| Phenyl Ring Modes | 1450 - 1600 | C=C stretching vibrations within the phenyl ring. |

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the molecule's reactivity, stability, and optical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a small energy gap suggests the molecule is more reactive and can be easily polarized. For benzothiazole derivatives, the HOMO is typically localized over the electron-rich benzothiazole ring and the sulfur atom, while the LUMO may be distributed across the entire π-conjugated system.

Table 3: Representative Frontier Orbital Energies Note: Values are illustrative based on DFT calculations for related benzothiazole compounds.

| Parameter | Typical Calculated Value (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.8 to -2.2 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 4.5 |

Understanding the distribution of electronic charge within the molecule is key to identifying its reactive sites. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. nih.gov These analyses reveal which atoms are electron-deficient (electrophilic) and which are electron-rich (nucleophilic).

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-deficient areas, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the thione sulfur and the nitrogen atom, identifying them as key nucleophilic centers. nih.govresearchgate.net

Table 4: Representative NBO Atomic Charges Note: Charges are illustrative and show expected trends.

| Atom | Typical Calculated Charge (e) |

| S (Thione) | -0.4 to -0.6 |

| N (Ring) | -0.3 to -0.5 |

| C (Thione) | +0.2 to +0.3 |

| S (Ring) | +0.1 to +0.2 |

Global and local reactivity descriptors are chemical concepts derived from DFT that quantify a molecule's reactivity.

Chemical Potential (μ): Measures the escaping tendency of electrons.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule undergoes electronic changes.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

Local descriptors , such as Fukui functions , predict which atoms within a molecule are most likely to be involved in a reaction. The Fukui function indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. It helps to identify the most electrophilic and nucleophilic sites within the molecule, providing a more detailed picture of reactivity than atomic charges alone.

Table 5: Global and Local Reactivity Descriptors

| Descriptor | Formula | Chemical Significance |

| Global Descriptors | ||

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

| Global Softness (S) | 1 / (2η) | Propensity to undergo electronic change. |

| Electrophilicity (ω) | μ² / (2η) | Ability to act as an electrophile. |

| Local Descriptor | ||

| Fukui Function (f(r)) | [∂ρ(r)/∂N]v(r) | Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. |

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational chemistry offers powerful tools to simulate these solvation effects, providing a molecular-level understanding of solute-solvent interactions. For this compound, such studies would be crucial in predicting its behavior in various chemical processes.

In theoretical investigations of solvation, the choice of the solvent model is critical. Explicit solvent models, where individual solvent molecules are considered, offer high accuracy but are computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a balance between accuracy and computational cost.

The presence of a solvent can alter the geometric and electronic structure of this compound. For instance, polar solvents would be expected to stabilize polar tautomers or conformers of the molecule. The phenyl group at the 5-position and the thiol group at the 2-position are key sites for interaction with solvent molecules through hydrogen bonding and van der Waals forces.

Table 1: Illustrative Data on the Effect of Solvent on the Dipole Moment of a Benzothiazole Derivative

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 3.5 |

| Dioxane | 2.2 | 4.1 |

| Chloroform | 4.8 | 4.8 |

| Ethanol | 24.6 | 5.5 |

| Water | 78.4 | 5.9 |

Note: The data in this table is illustrative and based on general trends observed for related benzothiazole compounds in computational studies. It does not represent experimentally verified data for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method is one of the most common approaches for this purpose. The accuracy of the predicted chemical shifts is highly dependent on the chosen DFT functional and basis set. By calculating the NMR shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, computational prediction of NMR spectra would help in assigning the signals of the aromatic protons and carbons of the benzothiazole and phenyl rings, as well as the thiol proton.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Benzothiazole-2-thiol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (C=S) | 185.2 |

| C4 | 122.5 |

| C5 | 126.8 |

| C6 | 124.1 |

| C7 | 121.9 |

| C7a | 152.3 |

| C3a | 135.0 |

Note: This table presents illustrative predicted ¹³C NMR chemical shifts for a generic substituted benzothiazole-2-thiol, calculated using a common DFT method (e.g., B3LYP/6-31G(d)). The actual chemical shifts for this compound may vary.

IR Frequencies: The calculation of vibrational frequencies is another strength of computational chemistry. The resulting predicted IR spectrum can be compared with experimental data to identify characteristic functional groups and to understand the vibrational modes of the molecule. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational methods.

For this compound, key vibrational modes would include the S-H stretch of the thiol group, the C=S stretch, and the various C-H and C=C stretching and bending vibrations of the aromatic rings.

Table 3: Illustrative Calculated IR Frequencies for Key Vibrational Modes of a Benzothiazole-2-thiol Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| S-H stretch | 2550 |

| Aromatic C-H stretch | 3050-3150 |

| C=S stretch | 1050-1200 |

| C=C aromatic stretch | 1450-1600 |

| C-N stretch | 1300-1350 |

Note: The data in this table is illustrative and based on typical calculated IR frequencies for benzothiazole-2-thiol derivatives. The exact frequencies for this compound will depend on the specific computational method used and may differ from experimental values.

Structure Property Relationships Non Biological Focus

Influence of Substituent Nature and Position on Molecular Stability

The stability of the 5-Phenyl-1,3-benzothiazole-2-thiol scaffold is intrinsically linked to the electronic and steric effects of its substituents. The inherent structure of benzothiazole (B30560), a fusion of a benzene (B151609) and a thiazole (B1198619) ring, already provides a degree of aromatic stability. The introduction of a phenyl group at the 5-position further modulates this stability.

Computational studies on related benzothiazole derivatives have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of molecular stability. A larger HOMO-LUMO gap generally correlates with higher stability and lower chemical reactivity. The introduction of substituents can alter this energy gap. For instance, in a study on hydroxyl-2-arylbenzothiazole derivatives, the number and position of hydroxyl groups were found to significantly influence the HOMO-LUMO gap and, consequently, the reactivity and stability of the compounds. nih.gov

Correlation Between Structural Features and Redox Potentials

The redox behavior of this compound is a critical property, particularly in applications where electron transfer processes are involved. The redox potential is a measure of the tendency of a chemical species to acquire electrons and thereby be reduced. This property is highly dependent on the electronic structure of the molecule.

The presence of the electron-rich sulfur atom and the aromatic π-system in the benzothiazole core, combined with the phenyl substituent, makes this molecule susceptible to electrochemical oxidation and reduction. The thiol (-SH) group at the 2-position is a key player in the redox chemistry of this compound. It can undergo oxidation to form a disulfide bridge with another molecule, a common reaction for thiols.

The nature of substituents on the 5-phenyl ring can significantly tune the redox potentials. Electron-donating groups will increase the electron density on the benzothiazole system, generally making the molecule easier to oxidize (i.e., lowering its oxidation potential). Conversely, electron-withdrawing groups will make the molecule more difficult to oxidize (i.e., increasing its oxidation potential) by stabilizing the HOMO.

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the redox potentials of molecules. By calculating the energies of the neutral molecule and its corresponding radical cation or anion, it is possible to estimate the oxidation and reduction potentials. For instance, studies on related heterocyclic compounds have demonstrated a strong correlation between theoretically calculated HOMO/LUMO energies and experimentally determined redox potentials. semanticscholar.org

Table 1: Predicted Redox Properties of Substituted this compound Derivatives (Illustrative)

| Substituent on Phenyl Ring | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Oxidation Potential (V) |

| -H | -5.8 | -1.2 | 1.1 |

| -OCH₃ (para) | -5.5 | -1.1 | 0.9 |

| -NO₂ (para) | -6.2 | -1.5 | 1.4 |

Note: The values in this table are illustrative and based on general principles of substituent effects. Actual values would require specific experimental or computational determination.

Impact of Molecular Architecture on Intermolecular Interactions

The three-dimensional arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. For this compound, the planar benzothiazole ring system and the appended phenyl group provide a large surface area for π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, are a significant cohesive force in the crystal lattice.

Crystallographic studies on related benzothiazole derivatives have provided valuable insights into their packing arrangements. For example, the crystal structure of 5-chloro-2-phenyl-1,3-benzothiazole (B1347238) reveals a nearly planar conformation with a small dihedral angle between the benzothiazole and phenyl rings, facilitating close packing. nih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. Studies on similar heterocyclic compounds have used this method to identify and rank the importance of various interactions, such as H···H, C···H, and N···H contacts, in dictating the crystal packing. nih.govresearchgate.net

The nature and position of substituents on the phenyl ring can influence these intermolecular interactions. For example, a bulky substituent may disrupt efficient π-π stacking, while a substituent capable of hydrogen bonding could introduce new interaction motifs.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Potential Impact on Crystal Packing |

| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. | Major contributor to crystal lattice energy and packing efficiency. |

| Hydrogen Bonding | N-H···S or N-H···N interactions involving the thiol and thiazole groups. | Formation of one-, two-, or three-dimensional networks, enhancing stability. |

| C-H···π Interactions | A C-H bond on one molecule interacting with the π-system of an aromatic ring on another. | Contributes to the overall cohesive forces and directionality of packing. |

| van der Waals Forces | General attractive forces between molecules. | Ubiquitous and contribute to the overall stability of the crystal. |

Designing Compounds with Modulated Chemical Reactivity and Selectivity

The ability to fine-tune the chemical reactivity and selectivity of this compound is crucial for its application in various chemical syntheses and materials science. The reactivity of this compound is primarily centered around the thiol group, the benzothiazole ring, and the phenyl substituent.

The thiol group is nucleophilic and can readily react with electrophiles. The acidity of the thiol proton can be modulated by substituents on the benzothiazole ring system. Electron-withdrawing groups will increase the acidity of the thiol, making it a better nucleophile in its deprotonated (thiolate) form. Conversely, electron-donating groups will decrease its acidity. This allows for the selective alkylation, acylation, or other modifications of the thiol group. For instance, quantum chemical studies on the reaction of 1,3-benzothiazole-2-thiol (B7764131) have provided insights into its nucleophilic substitution pathways. nih.gov

The benzothiazole ring itself can undergo electrophilic substitution reactions. The position of these substitutions is directed by the existing substituents. The phenyl group at the 5-position will influence the regioselectivity of further substitutions on the benzene part of the benzothiazole core.

By strategically placing different functional groups on the 5-phenyl ring, it is possible to design derivatives with tailored properties. For example, introducing a polymerizable group could allow for the incorporation of the this compound unit into a polymer backbone, potentially imparting unique optical or electronic properties to the resulting material. Similarly, attaching a ligand to the phenyl ring could create a molecule capable of coordinating with metal ions, leading to the formation of novel coordination polymers or catalysts.

The design of such compounds often involves a combination of synthetic chemistry and computational modeling. DFT calculations can be used to predict how different substituents will affect the electronic properties, reactivity, and selectivity of the molecule, guiding the synthetic efforts towards compounds with desired characteristics.

Potential Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

While traditional methods for synthesizing the benzothiazole (B30560) scaffold are well-documented, future efforts will likely concentrate on creating more efficient, environmentally friendly, and versatile synthetic pathways. The focus is shifting towards "green chemistry" principles to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas for development include:

One-Pot Reactions: Designing multi-step syntheses that occur in a single reaction vessel to improve efficiency and reduce purification steps.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, often leading to higher yields and cleaner product formation compared to conventional heating. mdpi.com

Catalyst Innovation: Exploring novel catalysts, such as ammonium (B1175870) chloride (NH₄Cl), which can activate reactants through mechanisms like hydrogen bonding, allowing reactions to proceed under milder conditions like room temperature. nih.gov

Sustainable Solvents: Increasing the use of water or mixed aqueous-organic solvents to replace volatile and toxic organic solvents, making processes more environmentally benign. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| C-H Activation/Cyclization | Directly forms the benzothiazole ring from simpler precursors by creating C-S and C-N bonds. | High atom economy, reduced number of pre-functionalized starting materials. |

| Flow Chemistry | Reactions are performed in continuous-flow reactors instead of batches. | Enhanced safety, precise control over reaction parameters, and improved scalability. |

| CO₂ as a C1 Source | Utilizes carbon dioxide as a building block in the presence of a reducing agent like diethylsilane. | Sustainable and "green" approach to forming the benzothiazole core. nih.gov |

Exploration of Advanced Derivatization Strategies

The true potential of the 5-phenyl-1,3-benzothiazole-2-thiol scaffold lies in its capacity for modification. Advanced derivatization allows for the fine-tuning of its chemical and physical properties for specific applications, from medicine to materials science. The thiol group is particularly important, as its presence is often essential for biological activity. nih.gov

Future derivatization strategies will likely focus on:

Thiol Group Modification: The reactive thiol (-SH) group is a prime site for alkylation and acylation, enabling the attachment of a wide variety of functional groups to create thioether or thioester linkages. nih.govresearchgate.net This has been a successful strategy for developing new anticancer agents. nih.govmdpi.com

Ring System Functionalization: Introducing diverse electron-donating or electron-withdrawing substituents onto either the phenyl ring or the benzothiazole nucleus can significantly alter the molecule's electronic properties, solubility, and biological target affinity. nih.gov

Hybrid Molecule Synthesis: Chemically linking the benzothiazole scaffold to other pharmacologically active heterocyclic structures (like oxadiazoles, pyrazoles, or other benzothiazoles) to create hybrid molecules with potentially synergistic or novel biological activities. researchgate.netresearchgate.net

Polymer Conjugation: Incorporating the benzothiazole moiety into polymers, which could lead to new materials with unique redox-responsive or optical properties. mdpi.com

| Derivatization Site | Strategy | Anticipated Outcome |

|---|---|---|

| 2-Thiol Group | Alkylation/Acylation with bioactive moieties | Modulation of biological activity (e.g., enzyme inhibition, anticancer effects). nih.gov |

| Benzothiazole Ring | Introduction of nitro or trifluoromethyl groups | Enhanced cytotoxicity in cancer cells. nih.gov |

| Phenyl Ring | Addition of methoxy (B1213986) groups | Increased anti-proliferative activity. nih.gov |

| Entire Scaffold | Linkage to another heterocyclic system | Creation of multifunctional hybrid compounds. researchgate.net |

Deeper Mechanistic Understanding of Key Reactions